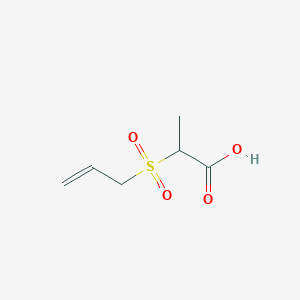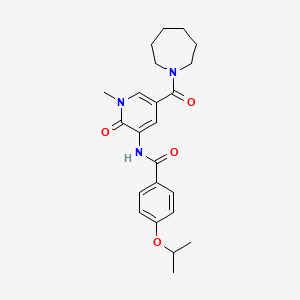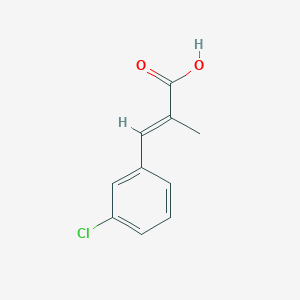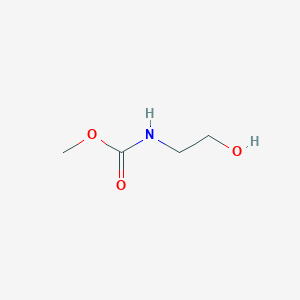
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide, often referred to as Compound B4 , is a synthetic pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties . Compound B4 is characterized by its unique combination of a dioxin moiety, an oxadiazole ring, and a nitrobenzamide group.
Synthesis Analysis
Compound B4 can be synthesized using established procedures from the literature. In brief, a suitable chalcone (a precursor) reacts with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, facilitated by glacial acetic acid. The reflux process yields Compound B4 after 7 hours .
Wissenschaftliche Forschungsanwendungen
Hypoxia-Selective Cytotoxicity
A novel hypoxia-selective cytotoxin (HSC) was synthesized to target hypoxic cells, which are common in tumor environments. The cytotoxicity of these compounds is significantly increased under hypoxic conditions compared to aerobic conditions. This selectivity is crucial for designing antitumor agents that minimize damage to healthy, oxygenated tissues while effectively targeting tumor cells that are often hypoxic. The study by Palmer et al. (1996) provides insight into the synthesis and hypoxic cell cytotoxicity of regioisomers of a similar HSC, showcasing its potential in cancer therapy Palmer et al., 1996.
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial properties. In a study conducted by Mutchu et al. (2018), 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles were created, some of which exhibited significant cytotoxic and antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents that could be effective against a range of bacterial infections Mutchu et al., 2018.
Biochemical Studies
Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled compounds are used as probes in biochemical studies to investigate the dynamics of lipid membranes and other cellular components. Alakoskela & Kinnunen (2001) demonstrated how the redox reaction of NBD-labeled lipids on lipid bilayer surfaces can be controlled by the membrane dipole potential, providing valuable insights into the structural and functional aspects of cell membranes Alakoskela & Kinnunen, 2001.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-11(8-1-3-9(4-2-8)17(19)20)14-13-16-15-12(23-13)10-7-21-5-6-22-10/h1-4,7H,5-6H2,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSDNDKRGVAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)



![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)